3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
3,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4-dimethoxybenzoyl group linked to a 3-(6-methoxypyridazin-3-yl)phenyl moiety. Its molecular weight, calculated from the formula $ \text{C}{20}\text{H}{18}\text{N}2\text{O}4 $, is approximately 362.37 g/mol.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-9-7-14(12-18(17)26-2)20(24)21-15-6-4-5-13(11-15)16-8-10-19(27-3)23-22-16/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRDXKDZSGXWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Effects
Table 1: Structural Features of Selected Benzamide Derivatives
Notes:
- The target compound’s pyridazine ring enables π-π stacking interactions, distinguishing it from alkoxy-chain derivatives (e.g., butoxy, pentyloxy in ), which prioritize lipophilicity .
- 3,4,5-Trimethoxyphenyl groups (as in ) enhance electron-donating effects but may increase steric hindrance compared to the target’s 3,4-dimethoxybenzoyl group .
Pharmacokinetic and Electronic Properties
- Lipophilicity : Alkoxy chains (e.g., butoxy in ) increase logP values compared to the target’s methoxy-pyridazinyl group, suggesting divergent absorption profiles .
- Solubility: The dimethylamino group in may enhance aqueous solubility via protonation, whereas the target compound’s methoxy and pyridazine groups rely on hydrogen bonding .
Biological Activity
3,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : This involves reacting 3,4-dimethoxybenzoic acid with appropriate amines to form the amide bond.
- Introduction of the Pyridazine Ring : The pyridazine moiety is introduced through cyclization reactions involving methoxypyridazine derivatives.
- Final Coupling : The final step couples the benzamide core with the pyridazine derivative to yield the desired product.
The compound's molecular structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 405.46 g/mol |
| CAS Number | [Insert CAS number if available] |
2.1 Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial activity. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains, including Escherichia coli (E. coli).
In a study evaluating the minimum inhibitory concentrations (MICs), compounds in this class demonstrated low MIC values, indicating strong antibacterial properties without significant cytotoxicity to human cells at therapeutic concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit bacterial topoisomerases, crucial enzymes for DNA replication and transcription in bacteria.
- Receptor Interaction : It may interact with specific receptors on bacterial cells, triggering signaling pathways that lead to cell death.
- Gene Expression Modulation : The compound might influence gene expression related to antibiotic resistance or virulence factors in bacteria.
3. Comparative Studies
Comparative analysis with similar compounds reveals differences in biological activity attributed to structural variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxy groups | Strong antibacterial activity |
| 2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | Different substitution pattern | Moderate antibacterial activity |
| N-[2-(6-Methylpyridazin-3-yl)phenyl]benzamide | Lacks methoxy groups | Lower activity against E. coli |
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in treating bacterial infections:
-
Study on E. coli Topoisomerase Inhibition :
- A derivative showed a significant preference for inhibiting E. coli topoisomerase I over human topoisomerase I, indicating potential for selective antibacterial therapies .
- MIC values were reported as low as 8 μM for resistant strains of E. coli, showcasing the compound’s potency.
- Safety Profile Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
